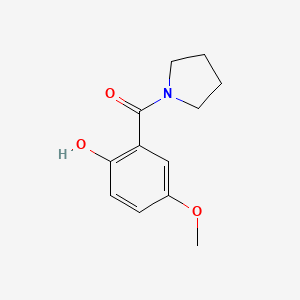
1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone is a compound that features a pyrrolidine ring attached to a hydroxy-methoxyphenyl ketone structure
Métodos De Preparación
The synthesis of 1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-methoxybenzaldehyde and pyrrolidine.
Condensation Reaction: The aldehyde group of 2-hydroxy-5-methoxybenzaldehyde undergoes a condensation reaction with pyrrolidine in the presence of a suitable catalyst, such as an acid or base, to form the desired ketone.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency.
Análisis De Reacciones Químicas
1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The hydroxy and methoxy groups on the phenyl ring can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with biological activity against specific targets.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and other industries.
Mecanismo De Acción
The mechanism of action of 1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and the hydroxy-methoxyphenyl moiety can form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
1-Pyrrolidinyl(2-hydroxy-5-methoxyphenyl) ketone can be compared with similar compounds such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Phenyl Ketones: Compounds like acetophenone and benzophenone have similar ketone functionalities but lack the pyrrolidine ring, leading to different chemical and biological properties.
Propiedades
IUPAC Name |
(2-hydroxy-5-methoxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-9-4-5-11(14)10(8-9)12(15)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWJTVLRVPSZOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
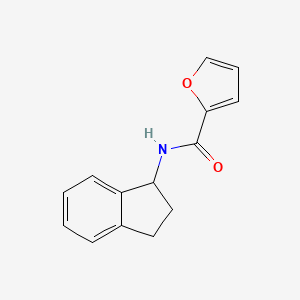
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7507520.png)
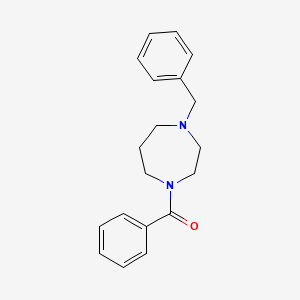



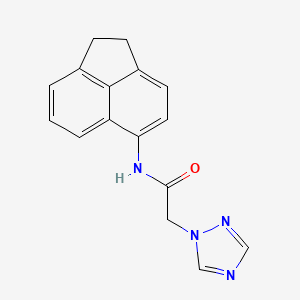
![[6-(4-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7507563.png)
![4-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]phenol](/img/structure/B7507565.png)
![cyclopropyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7507573.png)
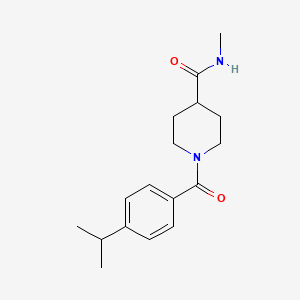
![N,N-diethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7507599.png)

![cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7507614.png)
